![molecular formula C29H59O5P B14258709 Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate CAS No. 188743-77-3](/img/structure/B14258709.png)
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate is a chemical compound known for its unique structure and properties. It is an ester of phosphoric acid and is characterized by the presence of two dodecyl groups and a prop-2-en-1-yloxyethyl group. This compound is used in various industrial and scientific applications due to its surfactant properties and its ability to interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method involves the reaction of dodecanol with 2-[(prop-2-en-1-yl)oxy]ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate: Similar structure but with only one dodecyl group.
Didodecyl phosphate: Lacks the prop-2-en-1-yloxyethyl group.
Dodecyl phosphate: Contains only one dodecyl group and no prop-2-en-1-yloxyethyl group.
Uniqueness
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate is unique due to its dual dodecyl groups and the presence of the prop-2-en-1-yloxyethyl group. This combination imparts distinct surfactant properties and enhances its ability to interact with biological membranes, making it more effective in applications such as drug delivery and industrial formulations.
Properties
CAS No. |
188743-77-3 |
|---|---|
Molecular Formula |
C29H59O5P |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
didodecyl 2-prop-2-enoxyethyl phosphate |
InChI |
InChI=1S/C29H59O5P/c1-4-7-9-11-13-15-17-19-21-23-26-32-35(30,34-29-28-31-25-6-3)33-27-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-29H2,1-2H3 |
InChI Key |
JMCHYYWTIOQYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
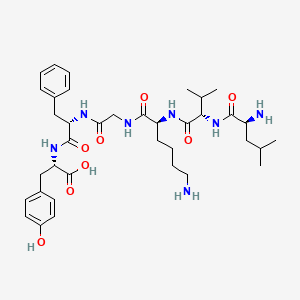
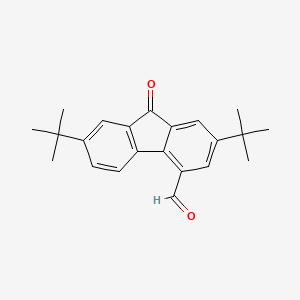
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
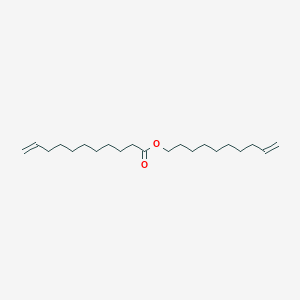
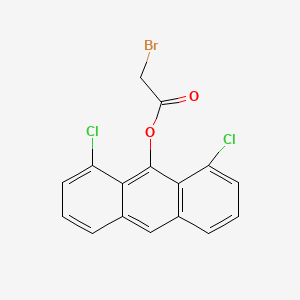
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
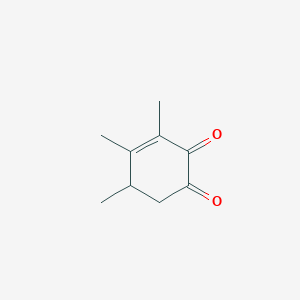
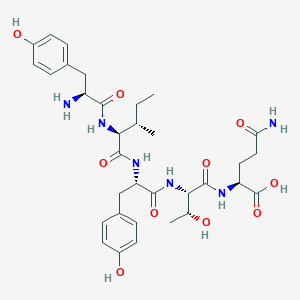
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
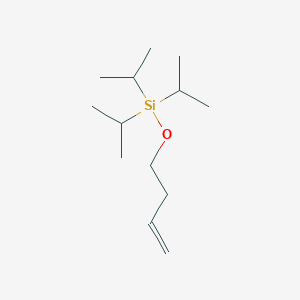
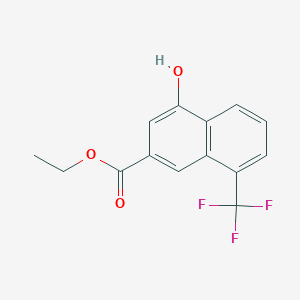
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
